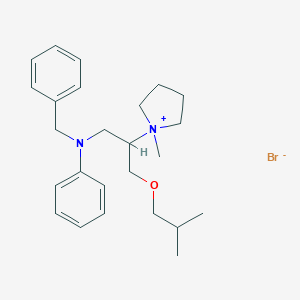
SNDDYCQJMICBCK-UHFFFAOYSA-M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SNDDYCQJMICBCK-UHFFFAOYSA-M is a complex organic compound belonging to the class of quaternary ammonium salts. This compound is characterized by its pyrrolidinium core, which is a five-membered nitrogen-containing ring, and various substituents that contribute to its unique chemical properties. The presence of a bromide ion as a counterion further defines its chemical behavior and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SNDDYCQJMICBCK-UHFFFAOYSA-M typically involves multiple steps:
Formation of the Pyrrolidinium Core: The initial step involves the synthesis of the pyrrolidinium ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl group and the (2-methylpropoxy)methyl group is usually carried out through nucleophilic substitution reactions. Common reagents include methyl iodide and 2-methylpropyl bromide.
Amine Functionalization: The phenyl(phenylmethyl)amino group is introduced via reductive amination, where a suitable amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrrolidinium ring with a bromide source, such as methyl bromide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the amine group, converting it to secondary or primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Secondary or primary amines.
Substitution: Hydroxylated or cyanated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases) to enhance reaction rates and yields.
Biology
In biological research, it serves as a model compound for studying the interactions of quaternary ammonium salts with biological membranes and proteins.
Medicine
Industry
Industrially, it is used in the synthesis of other complex organic molecules and as an additive in various formulations to improve stability and solubility.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to membrane disruption and cell lysis. In enzymatic systems, it can act as an inhibitor by binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylammonium Bromide: Another quaternary ammonium salt with a simpler structure.
Benzalkonium Chloride: A well-known antimicrobial agent with a similar mode of action.
Cetyltrimethylammonium Bromide: Used in various industrial and research applications.
Uniqueness
SNDDYCQJMICBCK-UHFFFAOYSA-M is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
103424-99-3 |
|---|---|
Fórmula molecular |
C25H37BrN2O |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
N-benzyl-N-[3-(2-methylpropoxy)-2-(1-methylpyrrolidin-1-ium-1-yl)propyl]aniline;bromide |
InChI |
InChI=1S/C25H37N2O.BrH/c1-22(2)20-28-21-25(27(3)16-10-11-17-27)19-26(24-14-8-5-9-15-24)18-23-12-6-4-7-13-23;/h4-9,12-15,22,25H,10-11,16-21H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
SNDDYCQJMICBCK-UHFFFAOYSA-M |
SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
SMILES canónico |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
Sinónimos |
11888CERM CERM 11888 CERM-11888 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















